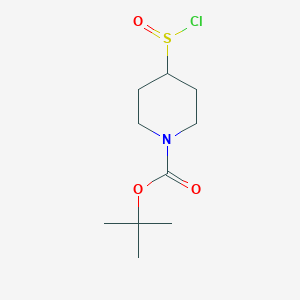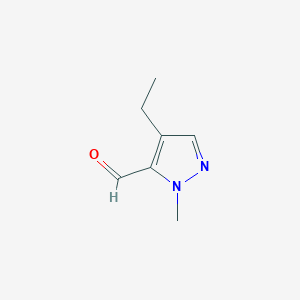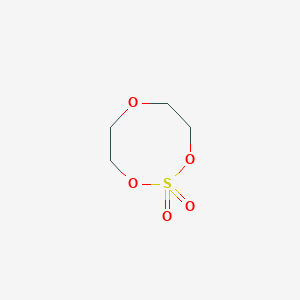
1,3,6,2lambda6-trioxathiocane-2,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,2lambda6-trioxathiocane-2,2-dione, also known as 1,3,6,2-tetrahydroxythiophene-2,2-dione, is an organic compound synthesized from thiophene and oxalic acid. It is a member of the thiophene family and is one of the most commonly studied compounds in organic chemistry. This compound has been studied for its potential applications in a variety of fields, including drug synthesis, catalysis, and analytical chemistry.
科学的研究の応用
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential applications in a variety of fields. The compound has been studied as a potential drug target, due to its ability to interact with various enzymes and receptors. Additionally, the compound has been studied for its potential as a catalyst in organic synthesis reactions, as well as its potential to act as a chromogenic agent in analytical chemistry.
作用機序
The mechanism of action of 1,3,6,2lambda6-trioxathiocane-2,2-dione is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, the compound has been shown to be able to interact with certain metal ions, which can lead to catalytic effects in certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. The compound has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. In addition, the compound has been shown to have anti-inflammatory activity, which may be beneficial in treating a variety of inflammatory conditions.
実験室実験の利点と制限
1,3,6,2lambda6-trioxathiocane-2,2-dione has several advantages and limitations for use in laboratory experiments. One advantage of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
将来の方向性
1,3,6,2lambda6-trioxathiocane-2,2-dione has a variety of potential applications and future directions. The compound could be further studied for its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis reactions. Additionally, the compound could be studied for its potential as an analytical tool, as well as its potential to act as an antioxidant. Finally, the compound could be studied for its potential to interact with metal ions, as well as its potential to act as an anti-inflammatory agent.
合成法
1,3,6,2lambda6-trioxathiocane-2,2-dione can be synthesized through a variety of methods. Commonly used synthesis methods include oxidation of thiophene with oxalic acid, oxidation of thiophene with peracids, and oxidation of thiophene with aqueous hydrogen peroxide. Oxidation of thiophene with oxalic acid is the most widely used method and involves the reaction of thiophene with oxalic acid in the presence of a base. The reaction is typically conducted at room temperature and yields this compound as the main product.
特性
IUPAC Name |
1,3,6,2-trioxathiocane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c5-10(6)8-3-1-7-2-4-9-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIDLJKTNRRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

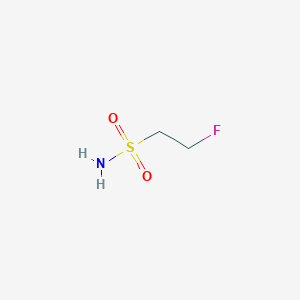
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
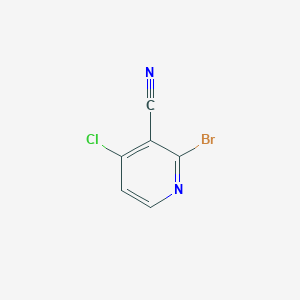
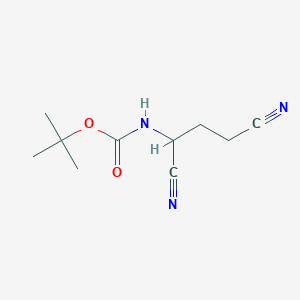
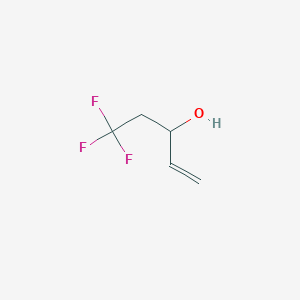
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

